2-Tert-butoxy-2-oxoethylzinc chloride

Catalog No.
S1902583
CAS No.
321745-86-2
M.F
C6H12ClO2Zn+
M. Wt
217.0 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-Tert-butoxy-2-oxoethylzinc chloride

CAS Number

321745-86-2

Product Name

2-Tert-butoxy-2-oxoethylzinc chloride

IUPAC Name

tert-butyl acetate;chlorozinc(1+)

Molecular Formula

C6H12ClO2Zn+

Molecular Weight

217.0 g/mol

InChI

InChI=1S/C6H12O2.ClH.Zn/c1-5(7)8-6(2,3)4;;/h1-4H3;1H;/q;;+2/p-1

InChI Key

CVUGJYNWMCAJLI-UHFFFAOYSA-M

SMILES

CC(C)(C)OC(=O)[CH2-].Cl[Zn+]

Canonical SMILES

CC(=O)OC(C)(C)C.Cl[Zn+]

2-Tert-butoxy-2-oxoethylzinc chloride is an organozinc compound with the molecular formula C₆H₁₁ClO₂Zn and a molecular weight of approximately 217.0 g/mol. It is characterized by the presence of a tert-butoxy group attached to an oxoethyl moiety, making it a useful reagent in organic synthesis. The compound is typically encountered as a colorless to pale yellow liquid, and it is soluble in organic solvents such as diethyl ether and tetrahydrofuran. Its structural formula indicates that it contains both zinc and chlorine, which are integral to its reactivity as a nucleophile in

  • Zinc Moiety

    The zinc atom in the molecule acts as a Lewis acid, accepting electron density from a carbonyl group (C=O) or other electron-rich functional groups. This activation can facilitate nucleophilic addition reactions, a fundamental step in many organic syntheses PubChem, CID 24722599: .

  • Tert-Butoxy Group

    The tert-butoxy group (t-Bu), represented by a bulky (C4H9) group bonded to oxygen, serves as a protecting group for the carbonyl oxygen. Protecting groups are used to temporarily mask the reactivity of a functional group while allowing reactions to occur at other sites in the molecule. The tert-butoxy group is a common protecting group for carbonyl functionalities due to its steric hindrance and ease of removal under specific conditions [Clayden, J., Greeves, N., Warren, S. & Wothers, P. (2012). Organic Chemistry (2nd Ed.). Oxford University Press].

  • Keto Group

    The presence of a ketone carbonyl (C=O) group suggests potential applications in aldol-type reactions. Aldol reactions are a class of condensation reactions that combine two carbonyl compounds to form a β-hydroxycarbonyl compound. The zinc moiety could activate the ketone towards nucleophilic attack, while the tert-butoxy group protects the other carbonyl functionality [Li, J.-J., & Corey, E. J. (1997). Name Reactions in Organic Chemistry. Wiley-Interscience Publication].

Involving 2-Tert-butoxy-2-oxoethylzinc chloride include:

  • Cross-Coupling Reactions: This compound is often used in cross-coupling reactions to form carbon-carbon bonds, particularly in the synthesis of complex organic molecules.
  • Formation of Carbonyl Compounds: It can react with various electrophiles to generate carbonyl compounds, which are important intermediates in organic synthesis.
  • Nucleophilic Substitution: The organozinc nature allows it to participate in nucleophilic substitution reactions, reacting with alkyl halides or other electrophiles .

The synthesis of 2-Tert-butoxy-2-oxoethylzinc chloride can be achieved through several methods:

  • Grignard Reaction:
    • Tert-butyl alcohol reacts with magnesium to form tert-butyl magnesium chloride.
    • This intermediate then reacts with methyl ethyl ketone to yield 2-Tert-butoxy-2-oxoethylmagnesium chloride.
    • Finally, this compound reacts with zinc chloride to form 2-Tert-butoxy-2-oxoethylzinc chloride.
  • Direct Reaction:
    • Tert-butyl acetate can be reacted with zinc chloride in the presence of diethyl ether as a solvent, leading to the formation of the desired compound .

These methods are optimized for yield and purity, especially in industrial settings where continuous flow reactors may be employed.

2-Tert-butoxy-2-oxoethylzinc chloride finds applications across various fields:

  • Organic Synthesis: It is widely used for the construction of complex organic molecules and pharmaceuticals.
  • Biochemical Research: The compound aids in modifying biomolecules for studying biological pathways and mechanisms.
  • Industrial Chemistry: It enhances the efficiency of producing fine chemicals and materials, contributing to more selective industrial processes .

Several compounds exhibit similar properties or applications to 2-Tert-butoxy-2-oxoethylzinc chloride. Here are some notable examples:

Compound NameMolecular FormulaKey Features
DiethylzincC₄H₁₀ZnUsed for similar cross-coupling reactions
Zinc BromideZnBr₂Involved in organometallic chemistry
Zinc ChlorideZnCl₂Commonly used Lewis acid for various reactions
Trimethylsilyl Zinc ChlorideC₆H₁₅ClZnUseful for silylation reactions

Uniqueness: 2-Tert-butoxy-2-oxoethylzinc chloride is distinct due to its specific structure that allows for selective reactivity patterns not fully replicated by other organozinc compounds. Its tert-butoxy group enhances solubility in organic solvents while providing unique steric hindrance that can influence reaction pathways .

Hydrogen Bond Acceptor Count

2

Exact Mass

214.981724 g/mol

Monoisotopic Mass

214.981724 g/mol

Heavy Atom Count

10

Dates

Modify: 2023-08-16

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